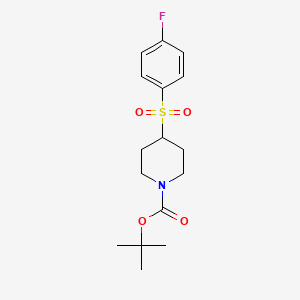

4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-fluorophenyl)sulfonylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO4S/c1-16(2,3)22-15(19)18-10-8-14(9-11-18)23(20,21)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEOFGKCYHRZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452350 | |

| Record name | tert-Butyl 4-(4-fluorobenzene-1-sulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226398-50-1 | |

| Record name | tert-Butyl 4-(4-fluorobenzene-1-sulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester generally involves two key steps:

Detailed Synthetic Procedure

A representative preparation method involves the following:

| Step | Reagents & Conditions | Description | Yield | Purification |

|---|---|---|---|---|

| 1 | Piperidine + Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature | Formation of tert-butyl piperidine-1-carboxylate via Boc protection of piperidine nitrogen | Typically high (>90%) | Extraction and crystallization |

| 2 | tert-Butyl piperidine-1-carboxylate + 4-fluorobenzenesulfonyl chloride, base (e.g., potassium carbonate), solvent (e.g., acetonitrile), reflux 12-18 h | Sulfonylation of piperidine nitrogen to introduce 4-fluorobenzenesulfonyl group | 80-100% | Extraction, evaporation, flash chromatography |

This protocol is supported by experimental data from patent literature and synthetic databases, indicating that potassium carbonate in acetonitrile under reflux conditions effectively promotes the sulfonylation step with high yield and purity.

Reaction Conditions and Optimization

- Base: Potassium carbonate is commonly used for its mild basicity and ability to scavenge HCl formed during sulfonylation.

- Solvent: Acetonitrile is preferred for its polarity and ability to dissolve both organic and inorganic reagents.

- Temperature: Reflux conditions (~80°C) for 12-18 hours ensure complete reaction.

- Purification: Flash chromatography using gradients of ethyl acetate in hexanes effectively separates the product from impurities.

Representative Experimental Data

| Parameter | Value |

|---|---|

| Starting material (tert-butyl piperidine-1-carboxylate) | 5.30 g (18.99 mmol) |

| 4-Fluorobenzenesulfonyl chloride | 2.95 g (23.00 mmol) |

| Potassium carbonate | 4.5 g (29.78 mmol) |

| Solvent volume (acetonitrile) | 100 mL |

| Reaction time | 18 hours |

| Reaction temperature | Reflux (~80°C) |

| Isolated yield | 6.00 g (100%) |

| Purification | Flash chromatography (5-100% ethyl acetate in hexanes) |

This data was extracted from a synthesis example where the sulfonylation proceeded quantitatively, indicating an efficient method for preparing the target compound.

Alternative Synthetic Routes and Related Compounds

While direct sulfonylation of the piperidine nitrogen is the most straightforward method, related synthetic routes involve:

Preparation of piperidine derivatives bearing other sulfonyl or sulfanyl groups, such as 4-(4-fluoro-phenylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester, which can be synthesized under similar conditions using 4-fluorobenzenethiol and potassium carbonate in refluxing acetonitrile.

Use of mesylate intermediates (e.g., tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate) as leaving groups for nucleophilic substitution reactions to introduce various aryl or heteroaryl groups under basic conditions and elevated temperatures.

These alternative approaches provide flexibility depending on the availability of reagents and desired functionalization.

Summary Table of Preparation Methods

Research Findings and Observations

The use of potassium carbonate as a base is critical in achieving high yields and purity, as it effectively neutralizes acid by-products without promoting side reactions.

Acetonitrile as a solvent provides an optimal medium for nucleophilic substitution reactions involving sulfonyl chlorides and thiols.

Reaction times of approximately 18 hours at reflux temperature are standard to ensure complete conversion.

Purification by flash chromatography is necessary to isolate the pure product, especially when side products or unreacted starting materials are present.

Alternative methods using mesylate intermediates and cesium fluoride base enable further functionalization of the piperidine ring, expanding the scope of derivatives accessible via this chemistry.

The synthetic methods are scalable and have been documented in patent literature, suggesting industrial relevance and robustness.

Analyse Chemischer Reaktionen

4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The compound can participate in substitution reactions, where the fluorine atom can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in several therapeutic areas:

- Anticancer Agents : Research indicates that derivatives of piperidine compounds exhibit antitumor activity. The sulfonamide moiety can enhance the interaction with biological targets, making it a candidate for anticancer drug development .

- Antimicrobial Activity : Compounds containing piperidine rings have been studied for their antimicrobial properties. The fluorobenzenesulfonyl group may contribute to increased potency against various pathogens .

Chemical Intermediates

4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester serves as an intermediate in the synthesis of more complex molecules:

- Pharmaceutical Intermediates : It is used in the synthesis of pharmaceuticals targeting neurological disorders due to its ability to cross the blood-brain barrier effectively .

- Agrochemicals : Similar structures are often utilized in the development of herbicides and pesticides, benefiting from the piperidine backbone's stability and reactivity .

Research Applications

The compound is also valuable in research settings:

- Biochemical Studies : Used as a tool compound to study enzyme interactions and metabolic pathways involving piperidine derivatives.

- Structure-Activity Relationship (SAR) Studies : Its structural features allow researchers to explore modifications that can enhance biological activity or reduce toxicity .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer potential of various piperidine derivatives, including those based on 4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that modifications to this scaffold could lead to new anticancer agents.

Case Study 2: Antimicrobial Properties

In another study, researchers synthesized multiple derivatives of this compound and tested their antimicrobial efficacy against resistant strains of bacteria. The findings highlighted that specific substitutions on the piperidine ring significantly enhanced antibacterial activity, paving the way for novel antibiotic development.

Wirkmechanismus

The mechanism of action of 4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Substituent Diversity and Electronic Effects

Key Observations :

- Electron-withdrawing groups (e.g., sulfonyl, cyano, trifluoromethoxy) improve stability but may reduce nucleophilicity.

- Bromine or tosyloxy substituents (e.g., ) enable further functionalization via cross-coupling or nucleophilic substitution .

- Heterocyclic substituents (e.g., imidazole in ) are associated with biological activity, such as protease inhibition .

Physicochemical Properties

Biologische Aktivität

4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 226398-50-1) is a piperidine derivative that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological properties, including antiviral and kinase inhibition activities.

- Molecular Formula : C17H22FNO4S

- Molecular Weight : 343.41 g/mol

- CAS Number : 226398-50-1

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound class, particularly against viruses such as influenza and coronaviruses. A notable investigation reported that derivatives of piperidines, including 4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester, exhibited selective replication inhibition against influenza virus strains. The fluorinated analogs demonstrated enhanced potency compared to their non-fluorinated counterparts, with effective concentrations (EC50) in the low micromolar range .

Kinase Inhibition

The compound has also been explored as an inhibitor of various kinases, particularly ERK5, which is implicated in several cellular processes including proliferation and survival. In a study focusing on the optimization of ERK5 inhibitors, it was found that modifications to the piperidine structure could significantly enhance potency and selectivity against this kinase. The introduction of specific substituents was shown to improve binding affinity and reduce off-target effects .

Study on Antiviral Potency

In a comprehensive study examining the antiviral efficacy of piperidine derivatives against HCoV-229E (a human coronavirus), it was found that certain modifications to the piperidine structure resulted in significant increases in antiviral activity while maintaining low cytotoxicity. For instance, a derivative with a specific fluorine substitution demonstrated an EC50 value of approximately 3.3 µM without observable cytotoxic effects at concentrations up to 100 µM .

Kinase Inhibition Profile

In vitro assays conducted on various derivatives indicated that the compound effectively inhibited ERK5 autophosphorylation in HeLa cells, showcasing its potential as a therapeutic agent in conditions where ERK5 is dysregulated. The structure-activity relationship (SAR) analysis revealed that particular substitutions on the piperidine ring were critical for enhancing inhibitory effects while minimizing metabolic degradation .

Table 1: Summary of Biological Activity

| Compound Name | EC50 (µM) | Target | Activity Type |

|---|---|---|---|

| 4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester | 3.3 | HCoV-229E | Antiviral |

| Derivative A | 10 | ERK5 | Kinase Inhibition |

| Derivative B | 5 | Influenza Virus | Antiviral |

Table 2: Structure-Activity Relationship Analysis

| Substituent Position | Substituent Type | Effect on Potency |

|---|---|---|

| 4 | Fluorine | Increased potency |

| N | Boc vs Cbz | Improved selectivity |

| 2 or 3 | Fluorine | No significant effect |

Q & A

Q. Q1. What are the key steps and reaction conditions for synthesizing 4-(4-fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves multi-step reactions:

- Sulfonylation : Reacting piperidine derivatives with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine or pyridine as a base in dichloromethane or THF at 0–25°C).

- Protection : Introducing the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP .

- Purification : Column chromatography or recrystallization is often employed to achieve >95% purity .

Critical Note : Yield optimization requires strict control of stoichiometry, temperature, and reaction time. Automated systems may improve reproducibility in scaled-up syntheses .

Structural Characterization Techniques

Q. Q2. Which analytical methods are most reliable for confirming the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the piperidine ring conformation, sulfonyl group position, and Boc protection. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₆H₂₂FNO₄S, MW = 343.4 g/mol). High-resolution MS can resolve isotopic patterns for chlorine or sulfur .

- X-ray Crystallography : Used to confirm stereochemistry in crystalline derivatives, though this requires high-purity samples .

Physicochemical Properties and Stability

Q. Q3. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility in methanol or ethanol is temperature-dependent .

- Stability : The Boc group is stable under acidic conditions but cleaved by strong acids (e.g., TFA) or prolonged exposure to bases. Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis .

Caution : Decomposition may occur at >100°C, releasing toxic gases like SO₂ or HF .

Advanced: Biological Target Interactions

Q. Q4. How can researchers investigate the binding affinity of this compound to biological targets?

- Surface Plasmon Resonance (SPR) : Measure real-time interactions with proteins (e.g., kinases or GPCRs) immobilized on a sensor chip.

- Fluorescence Polarization : Competitor assays using fluorescently labeled ligands to quantify displacement .

- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to sulfonamide-recognizing enzymes .

Data Contradictions : Discrepancies between computational predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility .

Advanced: Synthetic Byproducts and Mitigation

Q. Q5. What are common side reactions during synthesis, and how can they be minimized?

- Over-sulfonylation : Excess sulfonyl chloride can lead to di-sulfonylated byproducts. Mitigate by using controlled equivalents of sulfonylating agent .

- Boc Deprotection : Premature cleavage of the Boc group under basic conditions. Avoid prolonged exposure to amines or nucleophiles .

- Purification Challenges : Silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively separates sulfonamide derivatives from unreacted starting materials .

Advanced: Structure-Activity Relationship (SAR) Studies

Q. Q6. How does this compound compare structurally and functionally to analogs like 4-(4-bromophenyl)sulfonyl derivatives?

Safety and Handling Protocols

Q. Q7. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Data : Limited acute toxicity data available; treat as a potential irritant. Monitor for symptoms like skin redness or respiratory discomfort .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.